N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopentanecarboxamide
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Description
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopentanecarboxamide is based on its molecular formula, C14H21N3OS.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopentanecarboxamide include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride .Scientific Research Applications
Metabolism and Disposition in Insomnia Treatment
N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopentanecarboxamide, also known as SB-649868, is primarily studied for its role as an orexin 1 and 2 receptor antagonist, which is under development for treating insomnia. An open-label study revealed that after a single oral dose, elimination of the drug-related material was almost complete over a nine-day period, occurring mainly via feces. The study highlighted the drug's metabolism and the presence of more slowly cleared metabolites, offering insights into its pharmacokinetics and disposition in humans (Renzulli et al., 2011).
Anti-Arrhythmic Properties
Compounds with a similar structure, specifically 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide, have been studied for their anti-arrhythmic activities. These compounds, derived from a reaction with hydrazonoyl chlorides, resulted in 1,3-thiazole derivatives, demonstrating significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
Inhibition of Mycobacterium tuberculosis GyrB
A series of thiazole-piperidine hybrid analogues were synthesized and evaluated for their activity against Mycobacterium tuberculosis GyrB ATPase. The findings indicated that some compounds, particularly ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrated promising activity against various tests, including inhibition of MTB DNA gyrase and antibacterial activity against MTB (Jeankumar et al., 2013).
Antimicrobial Resistance and Activity
Substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential in addressing antimicrobial resistance. The study highlighted the importance of molecular docking studies and in vitro antimicrobial activity, contributing to the design of more potent antimicrobial agents (Anuse et al., 2019).
Anticancer Activity
Derivatives of 1,2-dihydropyridines, thiophenes, and thiazoles containing a sulfone moiety demonstrated potent in vitro anticancer activity against the human breast cancer cell line MCF7. These compounds, synthesized via reactions with various reagents, offer potential for development as anticancer agents (Al-Said et al., 2011).
properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c18-13(11-3-1-2-4-11)16-12-5-8-17(9-6-12)14-15-7-10-19-14/h7,10-12H,1-6,8-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCRAAPFNSGMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCN(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopentanecarboxamide |
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